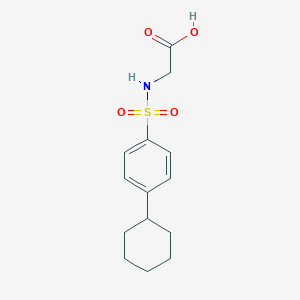

2-(4-Cyclohexylbenzenesulfonamido)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-Cyclohexylbenzenesulfonamido)acetic acid is an organic compound with the molecular formula C14H19NO4S . It has a molecular weight of 297.38 . The compound is also known by its IUPAC name, {[(4-cyclohexylphenyl)sulfonyl]amino}acetic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H19NO4S/c16-14(17)10-15-20(18,19)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h6-9,11,15H,1-5,10H2,(H,16,17) .Wissenschaftliche Forschungsanwendungen

Radical Chlorination and Synthesis

N-Chloro-N-cyclohexylbenzenesulfonamide is used for radical chlorination at allylic or benzylic carbon. It's synthesized by treating N-cyclohexylbenzenesulfonamide with sodium hypochlorite and glacial acetic acid, demonstrating a method for preparing N-cyclohexylbenzenesulfonamide derivatives with potential applications in organic synthesis (Maynard, 2001).

Synthesis of Biaryl Sulfonamides

A study on the synthesis of biaryl sulfonamides from O-acetyl amidoximes under acidic conditions was reported, highlighting the transformation of 4-cyanobenzenesulfonamides into 1,2,4-oxadiazoles via cyclization, underscoring the utility of sulfonamide derivatives in creating complex heterocyclic structures (Dosa, Daniels, & Gütschow, 2011).

Ozonation of Artificial Sweeteners

Research into the ozonation of artificial sweeteners cyclamate and acesulfame revealed that oxidation primarily occurs at the carbon atom connected to the sulfonamide moiety, leading to the formation of various oxidation products. This study provides insights into the environmental fate of sulfonamide derivatives (Scheurer et al., 2012).

Glacial Acetic Acid-Assisted Synthesis

A one-pot synthesis method using glacial acetic acid was developed for creating diverse octahydroacridin-4-methylbenzenesulfonamide scaffolds, showcasing the versatility of sulfonamide derivatives in multicomponent condensation reactions (Maheswari, Sivaguru, Małecki, & Lalitha, 2018).

Lossen Rearrangement

The use of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate for Lossen rearrangement was demonstrated, allowing for the synthesis of hydroxamic acids and ureas from carboxylic acids without racemization. This illustrates the role of sulfonamide derivatives in facilitating complex organic transformations (Thalluri, Manne, Dev, & Mandal, 2014).

Wirkmechanismus

Target of Action

It is known that sulfonamide drugs, which share a similar functional group, often target enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including fluid balance and folate synthesis, respectively .

Mode of Action

Sulfonamide drugs are known to inhibit their target enzymes by mimicking the natural substrates of these enzymes, thereby preventing the enzymes from performing their normal function .

Biochemical Pathways

Based on the known targets of sulfonamide drugs, it can be inferred that the compound may affect pathways related to fluid balance and folate synthesis .

Result of Action

Based on the known effects of sulfonamide drugs, it can be inferred that the compound may lead to changes in fluid balance and folate synthesis .

Eigenschaften

IUPAC Name |

2-[(4-cyclohexylphenyl)sulfonylamino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4S/c16-14(17)10-15-20(18,19)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h6-9,11,15H,1-5,10H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVHJVTXFWWPGHI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)NCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(1,1-dioxido-1-benzothien-3-yl)sulfanyl]-4H-1,2,4-triazol-3-amine](/img/structure/B498465.png)

![2-({[3-(Methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}methyl)-1,3,4-benzoxadiazepin-5-ol](/img/structure/B498468.png)

![2-[(Phenylsulfonyl)methyl]-1,3,4-benzoxadiazepin-5-ol](/img/structure/B498470.png)

![2-{[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfanyl]methyl}-1,3,4-benzoxadiazepin-5-ol](/img/structure/B498471.png)

![N-(1,3-benzodioxol-5-yl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B498473.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B498474.png)

![2-[(1,1-Dioxido-1-benzothien-3-yl)sulfanyl]-4-methyl-1,3-thiazole](/img/structure/B498475.png)

![N-{4-[3-(4-bromophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]phenyl}acetamide](/img/structure/B498477.png)

![2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B498480.png)

![N-(5-iodo-2-pyridinyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B498481.png)

![N-tert-butyl-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B498482.png)

![2-{[3-chloro-2-(1-piperidinyl)phenyl]sulfanyl}-N-(4-methyl-4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B498485.png)

![2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B498487.png)

![2-[(4,5-dimethyl-1-phenyl-1H-imidazol-2-yl)sulfanyl]-N-(2-pyridinyl)acetamide](/img/structure/B498488.png)